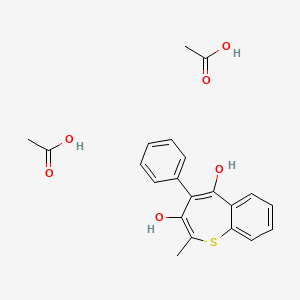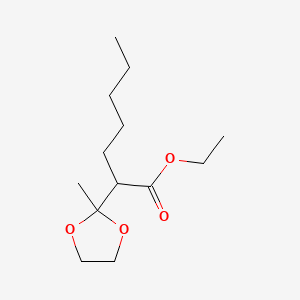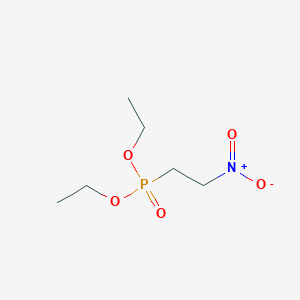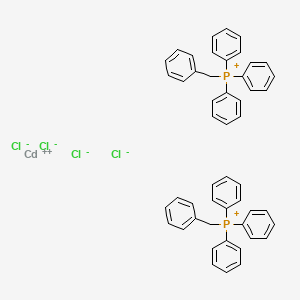
Acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol is an organic compound that belongs to the class of benzothiepines. Benzothiepines are heterocyclic compounds containing a benzene ring fused to a thiepine ring. This compound is characterized by the presence of acetic acid, a methyl group, a phenyl group, and two hydroxyl groups attached to the benzothiepine structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiepine ring. The introduction of the methyl and phenyl groups can be achieved through Friedel-Crafts alkylation and acylation reactions. The hydroxyl groups are often introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-4-phenyl-1-benzothiepine: Lacks the hydroxyl groups present in acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol.
4-phenyl-1-benzothiepine-3,5-diol: Lacks the methyl group present in this compound.
2-methyl-1-benzothiepine-3,5-diol: Lacks the phenyl group present in this compound.
Uniqueness
This compound is unique due to the presence of both hydroxyl groups and the acetic acid moiety, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it distinct from other similar compounds and may contribute to its specific applications and effects.
Propiedades
Número CAS |
72262-58-9 |
|---|---|
Fórmula molecular |
C21H22O6S |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol |
InChI |
InChI=1S/C17H14O2S.2C2H4O2/c1-11-16(18)15(12-7-3-2-4-8-12)17(19)13-9-5-6-10-14(13)20-11;2*1-2(3)4/h2-10,18-19H,1H3;2*1H3,(H,3,4) |
Clave InChI |
WYCBLGNZPAIREG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C2=CC=CC=C2S1)O)C3=CC=CC=C3)O.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)

